Product packaging for (3,5-Dimethylphenyl)phosphane(Cat. No.:CAS No. 524695-90-7)

(3,5-Dimethylphenyl)phosphane

Cat. No.: B13800013
CAS No.: 524695-90-7
M. Wt: 138.15 g/mol
InChI Key: RFXWSCVCWQKXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phosphane Ligands in Catalysis and Coordination Chemistry

Phosphane ligands, a class of organophosphorus compounds, are pivotal in coordination and organometallic chemistry. fiveable.me They are characterized by a phosphorus atom bonded to organic groups and act as 'soft' σ-donating ligands through their unshared electron pair. tcichemicals.com This ability allows them to form stable complexes with a wide variety of transition metals, including palladium, nickel, rhodium, and iridium. tcichemicals.comsigmaaldrich.com The significance of phosphine (B1218219) ligands stems from their remarkable versatility; by modifying the organic substituents on the phosphorus atom, one can precisely tune the ligand's electronic and steric properties. sigmaaldrich.com

Overview of (3,5-Dimethylphenyl)phosphane as a Key Ligand Framework

The this compound framework is a prominent example of a substituted arylphosphane. The core structure, a 3,5-dimethylphenyl group (also known as a xylyl group) attached to phosphorus, imparts specific steric and electronic characteristics. The two methyl groups on the phenyl ring provide significant steric bulk while also being electron-donating, which increases the electron density on the phosphorus atom. This combination makes ligands derived from this framework particularly effective. smolecule.com

In research and application, this framework is most commonly encountered in its secondary and tertiary forms: bisthis compound and tris(3,5-dimethylphenyl)phosphine (B1295133). The synthesis of the tertiary phosphine typically involves the reaction of phosphorus trichloride (B1173362) with the corresponding Grignard reagent, 3,5-dimethylphenyl magnesium bromide. The secondary phosphine can be prepared via the reduction of its oxide, bis(3,5-dimethylphenyl)phosphine (B1275769) oxide, using reducing agents in an inert atmosphere. smolecule.comchemicalbook.com

Below is a table summarizing the key properties of phosphanes derived from this framework.

PropertyThis compoundBisthis compoundTris(3,5-dimethylphenyl)phosphine
CAS Number 524695-90-7 chemicalbook.com71360-06-0 nih.gov69227-47-0 scbt.com
IUPAC Name This compoundbisthis compound nih.govtristhis compound
Molecular Formula C₈H₁₁PC₁₆H₁₉P scbt.comC₂₄H₂₇P scbt.com
Molecular Weight 138.15 g/mol 242.30 g/mol scbt.com346.44 g/mol scbt.com
Physical State Not specifiedData not availableWhite crystalline solid
Melting Point Not specifiedData not available160–163°C

This table is populated with data from publicly available chemical databases and research articles.

Scope and Academic Relevance of Research on this Compound Class

The academic and industrial interest in the this compound ligand class is primarily driven by its successful application in catalysis, especially in asymmetric synthesis where creating specific stereoisomers of a molecule is crucial. The steric bulk of the 3,5-dimethylphenyl groups plays a significant role in achieving high levels of stereoselectivity. smolecule.comresearchgate.net

Tris(3,5-dimethylphenyl)phosphine is utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential methods for synthesizing complex organic molecules.

Bis(3,5-dimethylphenyl)phosphine, often in its chiral derivative forms, has found extensive use in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com Research has shown its utility as a precursor for highly effective catalysts. For example, it is a key reactant in the preparation of iron(II) complexes used for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. sigmaaldrich.comsigmaaldrich.com Similarly, it is used to form iridium-based catalysts for the asymmetric hydrogenation of N-arylimines. sigmaaldrich.comsigmaaldrich.com

Furthermore, this phosphane is a building block for more complex and highly efficient chiral ligands. researchgate.net A notable example is its use in synthesizing (S)- and (R)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (Xyl-H8-BINAPO). researchgate.net These ligands, when complexed with rhodium, catalyze the asymmetric hydrogenation of acetamidoacrylic acids and esters, yielding chiral amino acid derivatives with excellent enantiomeric excess (up to 97% ee). researchgate.net The electron-donating nature of the bis(3,5-dimethylphenyl) groups on the phosphorus atom has been shown to enhance enantioselectivity in these reactions. researchgate.net

The following table summarizes selected catalytic applications of this ligand class.

Ligand/PrecursorMetalReaction TypeSubstrate TypeApplication
Tris(3,5-dimethylphenyl)phosphinePalladiumCross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Aryl halides, boronic acids, amines Synthesis of complex organic molecules
Bis(3,5-dimethylphenyl)phosphineIron(II)Asymmetric Transfer Hydrogenation sigmaaldrich.comsigmaaldrich.comKetones sigmaaldrich.comsigmaaldrich.comSynthesis of chiral alcohols sigmaaldrich.comsigmaaldrich.com
Bis(3,5-dimethylphenyl)phosphineIridiumAsymmetric Hydrogenation sigmaaldrich.comsigmaaldrich.comN-arylimines sigmaaldrich.comsigmaaldrich.comSynthesis of chiral amines sigmaaldrich.comsigmaaldrich.com
Bis(3,5-dimethylphenyl)phosphinePalladium1,4-Addition sigmaaldrich.comsigmaaldrich.comα,β-unsaturated aldehydes sigmaaldrich.comsigmaaldrich.comSynthesis of chiral phosphines sigmaaldrich.comsigmaaldrich.com
Xyl-H8-BINAPO (from precursor)RhodiumAsymmetric Hydrogenation researchgate.netAcetamidoacrylic acids and esters researchgate.netSynthesis of chiral amino acids researchgate.net

This table highlights research findings on the catalytic uses of this compound derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11P B13800013 (3,5-Dimethylphenyl)phosphane CAS No. 524695-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

524695-90-7

Molecular Formula

C8H11P

Molecular Weight

138.15 g/mol

IUPAC Name

(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C8H11P/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3

InChI Key

RFXWSCVCWQKXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P)C

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethylphenyl Phosphane and Its Derivatives

General Synthetic Strategies for Arylphosphanes

The preparation of arylphosphanes is a cornerstone of organophosphorus chemistry, driven by their extensive use as ligands in catalysis. beilstein-journals.org Several widely employed methods exist for the formation of carbon-phosphorus bonds. A primary route involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with halophosphines. beilstein-journals.org Another fundamental strategy is the reduction of precursor phosphorus compounds, particularly phosphine (B1218219) oxides, which are often the more stable and easily handled form. beilstein-journals.org The strong P=O bond in phosphine oxides necessitates potent reducing agents, and significant research has been dedicated to developing milder and more selective reduction methods. rsc.orgnih.gov

Modern approaches also include catalytic cross-coupling reactions to form C–P bonds, which offer greater functional group tolerance. beilstein-journals.org Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, represents another key strategy for synthesizing functionalized phosphines. beilstein-journals.org To circumvent the high oxidizability of phosphines, which can complicate isolation and purification, they are often converted to more stable phosphine-borane complexes or phosphine oxides/sulfides, requiring an additional deprotection or reduction step to yield the final phosphine. beilstein-journals.org

Targeted Synthesis of (3,5-Dimethylphenyl)phosphane

The specific synthesis of this compound, a secondary phosphine, can be achieved through targeted methodologies that often leverage more stable precursors.

A direct and effective method for preparing bisthis compound is through the reduction of its corresponding phosphine oxide. This transformation is crucial as phosphine oxides are common byproducts and stable precursors. rsc.org Various reagents have been developed for this purpose, including silanes like hexachlorodisilane (B81481) and 1,3-diphenyl-disiloxane (DPDS), which offer high chemoselectivity. nih.govnih.gov Other systems utilize inexpensive reagents like trialkyl phosphites in the presence of an iodine catalyst, allowing the reduction to proceed at room temperature. chemistryviews.org

A specific, high-yield synthesis involves the reduction of bis(3,5-dimethylphenyl) phosphine oxide using a sodium bis(2-methoxyethoxy)aluminium dihydride solution in toluene (B28343) (Red-Al). chemicalbook.com This procedure provides the target phosphine in high purity and yield, as detailed in the table below. chemicalbook.com

Table 1: Synthesis of bis(3,5-dimethylphenyl)phosphine (B1275769) via Reduction
PrecursorReducing AgentSolventTemperatureReaction TimeYieldPurity (GC)
bis(3,5-dimethylphenyl) phosphine oxideSodium bis(2-methoxyethoxy)aluminium dihydride (70% in toluene)Toluene-5 to 5°C5.5 hours92%97%

Data sourced from ChemicalBook. chemicalbook.com

Chlorobisthis compound (CAS 74289-57-9) serves as a key intermediate in the synthesis of various derivatives. guidechem.comlookchem.com This organophosphorus compound, also known as bis(3,5-dimethylphenyl)phosphine chloride, is a versatile reagent for creating carbon-phosphorus bonds and is used as a ligand in transition metal catalysis. guidechem.comlookchem.com

The synthesis of the target secondary phosphane from this chlorophosphine precursor typically involves a two-step process. The chlorophosphine is first hydrolyzed to the corresponding phosphine oxide, bis(3,5-dimethylphenyl)phosphine oxide. This stable intermediate is then reduced to the final product, bisthis compound, using one of the methods described in the previous section. This route is advantageous as it utilizes a versatile and readily available precursor while leveraging the stability of the phosphine oxide intermediate.

Synthesis of Chiral this compound Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they create a chiral environment around a metal center. tcichemicals.com The development of synthetic routes to P-chirogenic ligands, where the phosphorus atom itself is the stereocenter, has been a significant area of research.

A major breakthrough in the synthesis of P-chirogenic phosphine ligands was the use of phosphine-boranes as key intermediates. tcichemicals.comnih.gov This methodology overcomes many of the difficulties associated with classical approaches that rely on the resolution of phosphine oxides. tcichemicals.com The synthesis begins with optically active phosphine-boranes, which can be prepared in diastereomerically pure forms. nih.gov These intermediates undergo stereospecific reactions with nucleophiles, allowing for the construction of enantiomerically pure P-chiral phosphine ligands. nih.gov The borane (B79455) group serves as a protective group that can be removed stereospecifically at a later stage. nih.gov This approach has been successfully applied to the synthesis of bidentate P-chiral phosphine ligands bearing aryl groups and is considered a convenient and potentially scalable route. nih.gov

Late-stage C-H functionalization offers a powerful and efficient strategy for creating libraries of phosphine ligands from a common, privileged scaffold. nih.govnih.gov Instead of building the ligand from scratch, this approach introduces functional groups into an existing phosphine structure in a controlled manner. One such method involves a sterically controlled iridium-catalyzed C-H borylation of bulky, unprotected arylphosphines. nih.govnih.gov In this reaction, the phosphine group acts as a bystander, with steric hindrance dictating the position of borylation. nih.gov The resulting borylated phosphines can then undergo further diversification, for example, through Suzuki-Miyaura cross-coupling reactions. nih.gov This two-step sequence provides access to a range of functionalized phosphine regioisomers that are difficult to obtain through traditional phosphorus-directed synthesis, enabling the fine-tuning of ligand properties for specific catalytic applications. nih.govnih.gov

Derivatization and Functionalization of the this compound Scaffold

The inherent reactivity of the phosphorus atom in this compound allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures. These derivatization and functionalization reactions are crucial for fine-tuning the ligand's properties to suit specific applications.

Synthesis of Phosphane Oxides

The oxidation of this compound and its substituted analogues represents a fundamental derivatization pathway. The resulting phosphane oxides are often stable, crystalline solids, which can be useful as ligands in their own right or serve as intermediates for further transformations.

The synthesis of tris(3,5-dimethylphenyl)phosphine (B1295133) oxide has been reported, and its crystal structure has been determined. The oxidation of the parent phosphine, tris(3,5-dimethylphenyl)phosphine, can be achieved using common oxidizing agents such as hydrogen peroxide or under harsh conditions. The electrochemical oxidation potentials of tris(3,5-dimethylphenyl)phosphine have also been studied, providing insights into its electronic properties.

Similarly, bis(3,5-dimethylphenyl)phosphine oxide is a known compound that can be synthesized and utilized as a precursor for further chemical modifications. The synthesis of unsymmetrical bidentate ligands can be achieved starting from secondary phosphine oxides like bis(3,5-dimethylphenyl)phosphine oxide, which are advantageous due to their air-stability and ease of handling.

Compound NamePrecursorOxidizing Agent/MethodReference
Tris(3,5-dimethylphenyl)phosphine oxideTris(3,5-dimethylphenyl)phosphineHarsh conditions
Bis(3,5-dimethylphenyl)phosphine oxideBis(3,5-dimethylphenyl)phosphineStandard oxidation methods

Preparation of Phosphane-Olefin and Other Hybrid Ligands

The incorporation of additional donor functionalities onto the this compound scaffold leads to the formation of hybrid ligands with unique coordination properties. These ligands can act as chelating or bridging moieties in metal complexes, influencing the catalytic activity and stability of the resulting species.

A notable example is the synthesis of phosphane-olefin ligands. These ligands are of interest due to the potential for the olefinic double bond to coordinate to a metal center, creating a hemilabile ligand system. The hydrophosphination of alkenes is a common strategy to generate such ligands. For instance, the reaction of a secondary phosphine with a functionalized alkene can yield a phosphane-olefin ligand. While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of phosphine-catalyzed Michael additions to activated olefins suggest a viable route to such hybrid ligands.

The development of bidentate ligands from secondary phosphines is a well-established field. These methods can be adapted to synthesize P,N or P,O ligands derived from this compound. For example, the reaction of a lithiated derivative of bis(3,5-dimethylphenyl)phosphine with a suitable electrophile containing a nitrogen or oxygen donor atom would lead to the desired hybrid ligand.

Ligand TypeGeneral Synthetic StrategyPotential Precursors
Phosphane-OlefinHydrophosphination of alkenes, Michael additionBis(3,5-dimethylphenyl)phosphine, functionalized alkenes
P,N-Hybrid LigandsReaction of a metalated phosphide (B1233454) with a nitrogen-containing electrophileBis(3,5-dimethylphenyl)phosphine, haloamines, pyridyl halides
P,O-Hybrid LigandsReaction of a metalated phosphide with an oxygen-containing electrophileBis(3,5-dimethylphenyl)phosphine, haloalcohols, epoxides

Synthesis of Phosphane-Based Metal Complexes

This compound and its derivatives are valuable ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The steric bulk and electronic properties of these phosphanes play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complexes.

Palladium Complexes: Tetrakis(triphenylphosphine)palladium(0) is a widely used catalyst, and analogous complexes with this compound can be synthesized. The coordination chemistry of phosphine 1-azaallyl (P^AzA) ligands with palladium has been investigated, revealing unique reactivity. While not specific to the 3,5-dimethylphenyl derivative, these studies provide a framework for the synthesis of novel palladium complexes. The general preparation of Pd(II) complexes often involves the reaction of a Pd(II) precursor, such as PdCl2(PPh3)2, with the desired phosphine ligand.

Platinum Complexes: The coordination chemistry of platinum with multidentate phosphine ligands is an active area of research. The synthesis of platinum(II) complexes with phosphine ligands often proceeds through the reaction of a Pt(II) precursor with the phosphine.

Gold Complexes: Gold(I) complexes with phosphine ligands are of significant interest. The synthesis of chloro(triphenylphosphine)gold(I) is well-established and involves the reduction of chloroauric acid in the presence of the phosphine. Similar procedures can be employed for the synthesis of gold(I) complexes with this compound derivatives. Three-coordinate gold(I) complexes exhibiting aurophilic interactions have been prepared using bridging diphosphines.

Rhodium Complexes: Rhodium(III) complexes with dimethylphenylphosphine (B1211355) have been synthesized and characterized, providing a model for the coordination behavior of related phosphines. The synthesis of Tris(dimethylphenylphosphine)rhodium(I) PF6 has also been reported. These examples suggest that this compound can readily form complexes with rhodium in various oxidation states.

Iridium Complexes: Iridium(III) complexes with dimethylphenylphosphine have been studied using nuclear magnetic resonance, demonstrating the utility of this technique in characterizing such species. The synthesis of iridium(III) complexes often involves the reaction of an iridium precursor with the phosphine ligand.

MetalPrecursor ExampleLigandComplex Type ExampleReference
PalladiumPdCl2(PPh3)2Tris(3,5-dimethylphenyl)phosphine[PdCl2(P(3,5-Me2C6H3)3)2]
PlatinumPtCl2Bidentate phosphine[PtCl2(diphosphine)]
GoldHAuCl4Tris(3,5-dimethylphenyl)phosphine[( (3,5-Me2C6H3)3P)AuCl]
RhodiumRhCl3Dimethylphenylphosphinemer-[RhCl3(PMe2Ph)3]
Iridium[Ir(COD)Cl]2Dimethylphenylphosphine[IrCl(COD)(PMe2Ph)]

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of tris(3,5-dimethylphenyl)phosphine (B1295133) and its derivatives in the solid state. This technique allows for detailed analysis of molecular geometry, conformation, and the subtle non-covalent forces that govern how the molecules arrange themselves in a crystal lattice.

The crystal structure of tris(3,5-dimethylphenyl)phosphine reveals a distinctly pyramidal geometry around the central phosphorus atom. fujifilm.comacs.org The conformation of the three 3,5-dimethylphenyl groups deviates significantly from an idealized threefold rotational (helical) symmetry. fujifilm.com

A key parameter for describing the geometry of phosphines is the pyramidality index, defined as the sum of the C-P-C bond angles. For tris(3,5-dimethylphenyl)phosphine, this value is 305.35 (16)°. fujifilm.com This indicates a more pronounced pyramidal geometry compared to the archetypal triarylphosphine, triphenylphosphine (B44618) (Ph₃P). This increased pyramidality, despite the presence of sterically demanding dimethylphenyl groups, is attributed to the influence of intramolecular dispersion forces. fujifilm.comsjtu.edu.cn

Table 1: Selected Crystallographic Data for Tris(3,5-dimethylphenyl)phosphine
ParameterValueReference
Chemical FormulaC₂₄H₂₇P fujifilm.com
Crystal SystemMonoclinic fujifilm.com
Space GroupP2₁/c fujifilm.com
Pyramidality Index (Σ C-P-C)305.35 (16)° fujifilm.com

Tris(3,5-dimethylphenyl)phosphine is a bulky phosphine (B1218219) ligand widely used in coordination chemistry and catalysis. acs.org X-ray crystallography has been instrumental in characterizing the structure of its various metal complexes.

Palladium(II) Complex : In the dimeric complex, trans-Di-μ-chlorido-bis{chlorido[tris(3,5-dimethylphenyl)phosphane-κP]palladium(II)}, the palladium atom adopts a slightly distorted square-planar coordination geometry. The phosphine ligand exhibits an effective cone angle of 169°. The crystal packing is stabilized by C—H⋯Cl interactions between the complex and dichloromethane (B109758) solvent molecules, as well as C—H⋯π and π–π interactions. guidechem.com

Ruthenium(II) and Copper(I) Complexes : In crowded coordination spheres, such as in a diruthenium(II) hydrogenation catalyst and a cationic copper(I) phenanthroline complex, the phosphine ligand adapts its conformation. acs.orgcore.ac.uk One of the three dimethylphenyl rings reorients to become nearly orthogonal to the metal-phosphorus coordination axis, with M-P-C-C torsion angles of approximately 84-87°. acs.orgcore.ac.uk This demonstrates the conformational flexibility of the ligand in sterically demanding environments.

Molybdenum(II) Complex : In trans-acetyl-dicarbonyl(cyclopentadienyl)[tristhis compound]molybdenum(II), the ligand is part of a "four-legged piano-stool" geometry. The methyl groups on the aromatic rings have a significant impact on the supramolecular organization, participating in C—H⋯O interactions that link molecules into chains. iucr.org

Other Adducts : The ligand has also been structurally characterized in complexes with silver(I) and as a borane (B79455) adduct, where its significant steric bulk is employed to prevent unwanted aggregation in the crystal lattice. acs.orgcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the identity, purity, and electronic properties of tris(3,5-dimethylphenyl)phosphine in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are routinely used to verify the organic framework of the ligand. The spectra would show characteristic signals for the aromatic protons and carbons, as well as distinct signals for the methyl group substituents. The integration of the proton signals and the number of unique carbon signals confirm the molecular symmetry and purity of the sample.

Table 2: NMR Spectroscopic Data for Tris(3,5-dimethylphenyl)phosphine Oxide in CDCl₃
NucleusChemical Shift (δ, ppm)Coupling Constant (Hz)Reference
¹H (CH₃)2.312 (s, 18H) acs.org
¹H (C4-H)7.144 (s, 3H) acs.org
¹H (C2,6-H)7.282 (d, 6H)³JPH = 12.3 acs.org
¹³C (CH₃)21.47 acs.org
¹³C (C2,6)129.74²JPC = 9.8 acs.org
¹³C (C1)132.67¹JPC = 102.6 acs.org
¹³C (C4)133.67⁴JPC = 3.0 acs.org
¹³C (C3,5)138.16³JPC = 12.8 acs.org

Phosphorus-31 (³¹P) NMR is particularly diagnostic for phosphine-containing compounds, as the chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. The ³¹P NMR spectrum of tris(3,5-dimethylphenyl)phosphine would exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift for tertiary phosphines typically appears in a characteristic range. For example, the significantly bulkier analogue, tris(3,5-di-tert-butylphenyl)phosphine, has a reported ³¹P chemical shift of -1.30 ppm. core.ac.uk

Upon oxidation to tris(3,5-dimethylphenyl)phosphine oxide , the electronic environment of the phosphorus atom changes dramatically, resulting in a significant downfield shift in the ³¹P NMR spectrum to +29.73 ppm. acs.org This large shift is a reliable indicator of phosphine oxidation, a common side reaction, and is therefore useful for monitoring reaction progress and assessing sample purity.

Application of NMR in Stereochemical Analysis of Chiral Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of chiral molecules. For chiral derivatives of this compound, particularly those where the phosphorus atom itself is a stereocenter (P-chiral), ³¹P NMR is an indispensable tool. The enantiomeric purity and absolute configuration of these phosphines can often be determined through two main NMR-based strategies: the use of chiral solvating agents (CSAs) or the conversion of enantiomers into diastereomers.

Chiral solvating agents are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. For instance, commercially available amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have been successfully used to differentiate enantiomers of various chiral phosphorus compounds, including phosphine oxides, phosphinates, and phosphonates, by inducing separate signals in their ³¹P NMR spectra. nih.govwiley-vch.de The degree of separation of the NMR signals (Δδ) for the two enantiomers in the presence of a CSA is a direct measure of the agent's effectiveness. Although direct studies on this compound are not prevalent, the principles established with other arylphosphines are broadly applicable. For example, the separation of resonances for chiral phosphonates using FBTrp has been observed, with chemical shift differences (Δδ) in the parts-per-billion (ppb) range, which is sufficient for determining enantiomeric excess (ee). nih.gov

Another approach involves reacting the chiral phosphine with a chiral, enantiopure reagent to form stable diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. For example, a P-chiral phosphine can be converted into a phosphonium (B103445) salt by reacting it with a chiral alkyl halide. The resulting diastereomeric salts will exhibit different chemical shifts and coupling constants in both ¹H and ³¹P NMR, allowing for their relative quantification. cdnsciencepub.com The magnetic inequivalence of protons near the chiral phosphorus center, such as diastereotopic benzyl (B1604629) protons, can also provide structural proof in ¹H NMR spectra. cdnsciencepub.com

More recently, chiral metal complexes have been developed as sensors for the ³¹P NMR analysis of phosphines, often after in-situ oxidation to the corresponding phosphine oxides. acs.orgmdpi.com Octahedral indium complexes, for example, have shown remarkable efficiency in resolving the signals of chiral phosphine oxides, enabling the reliable determination of absolute chirality. acs.org This method is anticipated to be a universal tool for measuring the optical purity of a wide range of chiral phosphines. acs.orgmdpi.com

Mechanistic Insights via In-Situ NMR Studies

In-situ NMR spectroscopy is a powerful method for gaining deep mechanistic insights into chemical reactions by monitoring them directly as they occur within the NMR tube. This technique allows for the real-time observation of reactants, intermediates, products, and catalyst states, providing direct evidence for proposed reaction pathways. elte.huresearchgate.net

For reactions involving this compound as a ligand or catalyst, in-situ NMR can be particularly revealing. For example, in palladium-catalyzed cross-coupling reactions, ³¹P NMR is used to monitor the conversion of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.org The chemical shifts and coupling constants (like ¹J(P,P) in bidentate phosphine complexes) can help identify the oxidation state and coordination environment of the metal center throughout the catalytic cycle. rsc.orgnih.gov

In the context of phosphine-catalyzed reactions, such as the cyclo-oligomerization of isocyanates, in-situ NMR has been instrumental in identifying key catalytic intermediates. elte.huthieme-connect.com In studies on similar phosphine catalysts, researchers have been able to structurally characterize zwitterionic intermediates by monitoring the reaction at low temperatures using ¹³C and ³¹P NMR spectroscopy. elte.hu The observation of specific intermediates and their temperature-dependent behavior provides a molecular-level understanding of the catalytic mechanism. elte.huresearchgate.net

Furthermore, in-situ NMR is used to study ligand exchange dynamics and the formation of catalytically active species. For example, variable temperature NMR experiments can reveal fluxional behavior in metal-phosphine complexes, such as the exchange of ligands or the inversion of chelate rings. rsc.org In studies of photochemical reactions, in-situ ³¹P{¹H} NMR monitoring has been used to track the sequential arylation of white phosphorus to form arylphosphines, identifying intermediates like secondary phosphines (e.g., Ph₂PH) along the reaction pathway. uni-regensburg.de These direct observations are crucial for optimizing reaction conditions and designing more efficient catalysts.

Mass Spectrometry for Gas-Phase Ion Chemistry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds. When coupled with techniques like electron ionization (EI), it also provides a wealth of structural information through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways

The electron ionization mass spectrum of an arylphosphine like this compound is characterized by a series of fragment ions that reveal the molecule's structure. While a specific spectrum for this compound is not widely published, its fragmentation can be predicted based on extensive studies of related compounds like dimethylphenyl phosphane and other organophosphorus compounds. oup.comtandfonline.comnih.govlibretexts.org

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•). The fragmentation of this radical cation typically proceeds through several competing pathways:

Loss of a Methyl Radical: Cleavage of a phosphorus-methyl bond (if present) or a methyl group from the aromatic ring is a common initial fragmentation step. For dimethylphenyl phosphane, the loss of a methyl radical (•CH₃) is a dominant process. nih.gov

Loss of a Hydrogen Atom: α-cleavage, involving the loss of a hydrogen atom (•H) from a methyl substituent, is another frequent pathway. nih.gov

Cleavage of the P-C(aryl) Bond: The bond between the phosphorus atom and the dimethylphenyl ring can break, leading to ions corresponding to the aryl group or the phosphine moiety.

Rearrangements: McLafferty-type rearrangements are common in organophosphorus esters and can occur in substituted phosphines, often involving hydrogen migration. oup.com

For dimethylphenyl phosphane (C₆H₅P(CH₃)₂), a related compound, the key fragmentation involves a competition between the direct loss of a •CH₃ radical and a rearrangement to an α-distonic isomer via a 1,2-H shift from a methyl group to the phosphorus atom. nih.gov The resulting [M-CH₃]⁺ ion undergoes further fragmentation, primarily through the elimination of a neutral H₂ molecule. nih.gov The formation of the tropylium-like ion C₇H₇⁺ is noted to be a minor process. nih.gov

A generalized fragmentation pattern for aryl phosphines can be summarized in the following table, with m/z values being illustrative.

Precursor IonFragmentation ProcessNeutral LossResulting Fragment Ion
M⁺•Loss of methyl radical•CH₃[M-CH₃]⁺
M⁺•Loss of hydrogen atom•H[M-H]⁺
[M-CH₃]⁺Loss of dihydrogenH₂[M-CH₃-H₂]⁺
M⁺•P-C(aryl) bond cleavage•P(CH₃)₂[C₆H₃(CH₃)₂]⁺

This table represents plausible fragmentation pathways for arylphosphines based on documented behaviors of similar structures.

Studies on Radical Cation Rearrangements

The gas-phase chemistry of radical cations is a complex field where rearrangements often precede or compete with direct fragmentation. ucdavis.edursc.org For arylphosphine radical cations, these rearrangements can involve hydrogen scrambling or more significant skeletal reorganizations. nih.govresearchgate.net

Studies on the radical cation of dimethylphenyl phosphane have shown that a 1,2-hydrogen shift from a methyl group to the phosphorus atom is a key rearrangement step. nih.govresearchgate.net This creates an α-distonic isomer, where the charge and radical sites are separated, influencing subsequent fragmentation. This rearrangement competes directly with the simple cleavage of a C-P bond to lose a methyl radical. nih.gov The relative energetics of these competing pathways are influenced by the nature of the heteroatom (N, P, As), with the 1,2-H shift being a significant pathway for phosphorus. nih.gov

Furthermore, the radical cations of triarylphosphines, formed via photoinduced electron transfer, are known to react with molecular oxygen. researchgate.net This leads to the formation of a phosphine peroxy radical cation, which ultimately results in the corresponding phosphine oxide. researchgate.net Such studies highlight how radical cation chemistry can dictate the oxidative stability and reactivity of phosphines. While specific research on the radical cation rearrangements of this compound is limited, the principles derived from similar pnictogen derivatives provide a robust framework for understanding its gas-phase behavior. nih.gov

Complementary Spectroscopic Techniques in Structural Research

While NMR and MS provide core structural and connectivity data, other spectroscopic techniques offer complementary information about the electronic properties of molecules.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy measures the transitions of electrons from lower to higher energy orbitals upon the absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is dominated by electronic transitions associated with the aromatic ring and the phosphorus lone pair. researchgate.net

The spectrum typically shows two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the dimethylphenyl aromatic system. For the related compound 3,5-dimethylphenol (B42653) (3,5-DMP), a weak band is observed around 272 nm, which is attributed to the n→π* transition of the benzenic cycle, with a molar absorption coefficient (ε) of 1550 M⁻¹cm⁻¹. researchgate.net A shoulder is also reported around 218 nm. researchgate.net

n → σ* or n → π* Transitions: These transitions involve the non-bonding (lone pair) electrons on the phosphorus atom. The n → σ* transition, promoting a lone pair electron to a P-C antibonding orbital, typically occurs at shorter wavelengths. If there is conjugation between the phosphorus lone pair and the aromatic π-system, an n → π* transition may also be observed.

The position (λ_max) and intensity (ε) of these absorption bands are sensitive to the substituents on the phosphine and the solvent environment. The electronic properties of phosphine ligands, such as their ability to donate electrons to a metal center, can be correlated with spectroscopic data. psu.edursc.orgmanchester.ac.uk For instance, the energy of the n → σ* transition can provide a measure of the ligand's donor strength. Although less common than using IR spectroscopy of metal-carbonyl complexes, UV-Vis spectroscopy offers a direct probe of the ligand's electronic structure. psu.edu

Compound/Systemλ_max (nm)Molar Absorptivity (ε) / (M⁻¹cm⁻¹)Transition Type (Tentative)Reference
3,5-Dimethylphenol (aqueous)2721550n→π* (aromatic) researchgate.net
3,5-Dimethylphenol (aqueous)~218 (shoulder)Not specifiedπ→π* (aromatic) researchgate.net
Tris(3,5-dimethylphenyl) phosphateNot specifiedSadtler Ref. 7927Not specified nih.gov

This table includes data for structurally related compounds to provide context for the expected UV-Vis absorption of this compound.

Vibrational (IR) Spectroscopy

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is an essential analytical technique for the structural confirmation of this compound. The IR spectrum provides valuable information regarding the key functional groups present in the molecule, namely the primary phosphine (-PH₂) group and the substituted aromatic ring. The vibrational modes of these groups give rise to characteristic absorption bands in the mid-infrared region.

Detailed analysis of the spectrum allows for the identification of P-H, aromatic C-H, and aliphatic C-H stretching and bending vibrations, as well as the characteristic C=C stretching vibrations of the phenyl ring. While a fully assigned experimental spectrum is not widely published, the expected absorption frequencies can be reliably predicted based on extensive data from analogous primary phosphines and substituted aromatic compounds. acs.orged.ac.uklibretexts.org

The most diagnostic feature for a primary phosphine is the P-H stretching vibration. ed.ac.uk In primary phosphines (R-PH₂), two distinct bands are anticipated: one for the symmetric and one for the asymmetric stretching modes of the P-H bonds. For comparison, the fundamental P-H stretching vibration in phosphine (PH₃) is observed at 2321 cm⁻¹. nih.gov The electronic effects of the 3,5-dimethylphenyl group are expected to influence the exact position of these bands. Studies on various primary phosphines confirm that these ν(P-H) modes are characteristic and their position shifts upon coordination to a metal center. acs.orgpsu.edu

The aromatic nature of the molecule is confirmed by several bands. The stretching vibrations of the C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹. libretexts.org Below this, in the 2850-3000 cm⁻¹ region, the stretching vibrations corresponding to the methyl (CH₃) groups are found. libretexts.org Furthermore, the C=C stretching vibrations within the aromatic ring give rise to a series of absorptions, typically in the 1400 cm⁻¹ to 1600 cm⁻¹ range. libretexts.org

The substitution pattern on the benzene (B151609) ring—in this case, 1,3,5-trisubstitution—influences the C-H out-of-plane (oop) bending vibrations, which generate strong bands in the fingerprint region of the spectrum (typically below 900 cm⁻¹). libretexts.orgmsu.edu This region, while complex, provides a unique "fingerprint" for the molecule, confirming the specific arrangement of substituents on the phenyl ring.

The table below summarizes the expected characteristic infrared absorption bands for this compound based on established group frequencies from spectroscopic literature. libretexts.orglibretexts.orgmsu.edumsu.edu

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3080 - 3010C-H StretchAromatic (Aryl)Medium to Weak
2980 - 2870C-H StretchAliphatic (Methyl)Medium
2330 - 2280P-H StretchPrimary PhosphineMedium, Sharp
~1600, ~1580, ~1460C=C StretchAromatic RingMedium to Strong
1470 - 1440C-H Bend (Asymmetric)MethylMedium
1380 - 1365C-H Bend (Symmetric)MethylMedium
~1150P-H Bend (Scissoring)Primary PhosphineMedium to Weak
900 - 675C-H Bend (Out-of-Plane)Aromatic RingStrong

Coordination Chemistry and Ligand Properties in Transition Metal Complexes

Fundamental Coordination Modes of (3,5-Dimethylphenyl)phosphane

As a tertiary phosphine (B1218219), this compound functions as a classic Lewis base, possessing a lone pair of electrons on the phosphorus atom. oulu.fi This lone pair is readily available for donation to a vacant orbital on a transition metal center, forming a coordinative σ-bond. oulu.fi Consequently, its primary and most fundamental coordination mode is as a monodentate ligand, binding to the metal (M) through the phosphorus atom (P), denoted as M-P. oulu.fi

Steric and Electronic Parameters of the Ligand

The performance of this compound as a ligand is dictated by a combination of its steric size and its electronic properties. These parameters are crucial in determining the stability of metal-ligand bonds, the coordination number of the metal complex, and the kinetics of catalytic reactions.

The steric bulk of a phosphine ligand is most commonly quantified using the Tolman cone angle (θ). This model provides an effective measure of the steric demand of the ligand at the metal center. For tristhis compound, the cone angle is significantly larger than that of the parent triphenylphosphine (B44618) (145°). The calculated effective cone angle for tristhis compound in a palladium(II) complex is 169°. nih.goviucr.org Other estimates place the value in a range of 160° to 180°. nih.gov This substantial steric profile is a direct result of the methyl groups at the meta-positions of the phenyl rings.

Steric and Electronic Parameters of this compound
ParameterValueReference Ligand (Triphenylphosphine)
Effective Cone Angle (θ)169° nih.goviucr.org145°
General Cone Angle Range~160-170° -

The electronic nature of this compound is characterized by its basicity and electron-donating capability. The presence of two electron-donating methyl groups on each phenyl ring increases the electron density at the phosphorus center compared to unsubstituted triphenylphosphine. This enhanced electron density increases the phosphine's σ-donor ability, which can strengthen the metal-ligand bond and accelerate key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions. While the substitution on the aryl rings can be used to subtly tune the electronic nature of the phosphine, studies on related enediyne phosphines suggest that electron-donating groups on the terminal phenyl rings only minimally increase the basicity of the phosphine. rsc.org

Studies have shown that this modification can lead to improved catalytic performance. For example, in the hydroformylation of propene, rhodium catalysts with phosphine ligands bearing meta-alkyl substituents demonstrated increased activity, in some cases reaching levels comparable to catalysts with triphenylphosphine. oulu.fi The combination of increased steric hindrance and enhanced electron-donating properties makes tristhis compound a more effective ligand than triphenylphosphine in certain catalytic applications, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Formation and Characterization of Metal Complexes

This compound readily forms stable complexes with a variety of transition metals. These complexes are essential for investigating new catalytic pathways and for understanding the fundamental principles of coordination chemistry.

Palladium complexes are among the most widely used precursors in organic synthesis. nih.goviucr.org The reaction of tristhis compound with a palladium(II) source, such as dichloro(1,5-cyclooctadiene)palladium(II) ([PdCl₂(COD)]), leads to the formation of a stable palladium(II)-phosphine complex. nih.goviucr.org

Specifically, the reaction between [PdCl₂(COD)] and tristhis compound in a dichloromethane (B109758) solvent results in the formation of a dimeric complex, trans-Di-μ-chlorido-bis{chlorido[tristhis compound-κP]palladium(II)}. nih.goviucr.org In this structure, two [PdCl₂(P(C₈H₉)₃)] units, which would otherwise be square-planar monomers, dimerize. nih.goviucr.org The dimerization occurs through the formation of two bridging chloride ligands (μ-chlorido), with each palladium center being coordinated by the phosphorus atom of the phosphane ligand, one terminal chloride, and the two bridging chlorides. nih.goviucr.org

The coordination sphere around each Pd(II) atom is slightly distorted square-planar. nih.goviucr.org X-ray crystallographic analysis of the dimeric compound, which crystallizes with a dichloromethane solvent molecule, provides precise details of its molecular structure. nih.goviucr.org The complex molecule is situated about an inversion center, and the equivalent terminal ligands are in a mutually trans orientation. nih.goviucr.org

Selected Crystallographic Data for [Pd₂Cl₄{P(C₈H₉)₃}₂]·CH₂Cl₂ nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.747 (2)
b (Å)9.1038 (13)
c (Å)21.376 (3)
β (°)117.576 (8)
Volume (ų)2543.8 (6)
Pd-P Bond Distance (Å)Adjusted to 2.28 for cone angle calculation
P1—Pd1—Cl1 Angle (°)173.90 (3)
Cl2—Pd1—Cl1 Angle (°)173.20 (3)

Rhodium(I) Complexes and Their Coordination Behavior

Rhodium(I) complexes are pivotal in a wide range of catalytic processes, including hydrogenation, hydroformylation, and C-H bond activation. The coordination of phosphine ligands to the rhodium(I) center is critical in modulating its catalytic activity. This compound serves as a bulky, electron-rich ligand that can influence both the steric and electronic environment around the metal center.

The coordination of phosphine ligands to a rhodium center can be elucidated through various spectroscopic and crystallographic techniques. In rhodium(I) complexes, the coordination geometry is typically square planar. The coordination of bulky phosphine ligands like this compound can lead to distortions from the ideal square planar geometry due to steric hindrance between the ligands.

An example of the coordination behavior can be seen in complexes where a planar-chiral (arene)chromium scaffold is incorporated with a bis(3,5-dimethylphenyl)phosphino-derivative. sci-hub.se The crystal structure of such rhodium complexes reveals a slightly distorted square-planar environment around the rhodium atom. sci-hub.se The bond angles and lengths within the coordination sphere are influenced by the steric demands of the bulky 3,5-dimethylphenyl groups.

The coordination of H-spirophosphoranes to a rhodium precursor, [Rh(CO)2Cl]2, has been shown to occur in a bidentate fashion, yielding complexes of the type [Rh(CO)ClL]. acs.org While not directly involving this compound itself, this study highlights the diverse coordination modes that phosphine-based ligands can adopt with rhodium(I). The stability and reactivity of these complexes are highly dependent on the nature of the phosphine ligand.

The synthesis of five-coordinate rhodium(III) complexes with PNP pincer ligands, which feature phosphine donors, further illustrates the versatility of phosphine coordination chemistry with rhodium. nih.gov These complexes exhibit structural dynamics in solution, such as pseudorotation, which can be influenced by the steric and electronic properties of the phosphine substituents. nih.gov

Complex Coordination Geometry Key Structural Features Reference
Rhodium(I) complex with a bis(3,5-dimethylphenyl)phosphino-derivative of a planar-chiral (arene)chromium scaffoldDistorted square-planarSimilar structure to related rhodium complexes, with the geometry influenced by the bulky phosphine ligand. sci-hub.se
[Rh(CO)Cl(H-spirophosphorane)]Square-planarBidentate coordination of the H-spirophosphorane ligand. acs.org
[Rh(PNP)(biph)][BArF4]Five-coordinateStructurally dynamic, exhibiting pseudorotation of the biph ligand. nih.gov

Copper(I) Complexes and Photophysical Properties

Copper(I) complexes have garnered significant attention due to their promising photophysical properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The luminescence of copper(I) complexes is highly sensitive to the coordination environment, and the choice of ligands is paramount in tuning their emission characteristics. This compound, as a bulky and electron-donating ligand, can be employed to modulate the photophysical properties of copper(I) complexes.

The photoluminescence of copper(I) complexes often arises from metal-to-ligand charge transfer (MLCT) or cluster-centered (CC) excited states. The energy of these states, and consequently the emission color and efficiency, can be tuned by modifying the ligands. In three-coordinate heteroleptic Cu(I) β-diketiminate triarylphosphine complexes, the steric bulk of the ligands plays a crucial role in their photophysical properties. osti.gov Complexes with more sterically encumbered ligands tend to exhibit room-temperature photoluminescence with long excited-state lifetimes, indicative of phosphorescence. osti.gov

For instance, in a series of nine Cu(I) complexes with different β-diketiminate and triarylphosphine ligands, those with bulky substituents on the β-diketiminate ligand were the only ones to show room-temperature photoluminescence. osti.gov While the primary influence was from the β-diketiminate ligand, the nature of the phosphine ligand also had an effect on the excited-state dynamics.

In another study, a family of photoemissive linear Cu(I) complexes with mesoionic carbene (MIC) and amido ligands were synthesized. chemrxiv.org The careful tuning of the electronic and structural properties of the ligands allowed for the modulation of emission wavelengths from 400 to 520 nm. One of the complexes in this study, Cu3,5-MePhMICNaphCz, incorporated a 3,5-dimethylphenyl group. chemrxiv.org This complex exhibited a slightly cathodically shifted oxidation potential compared to its mesityl analogue, consistent with the 3,5-dimethylphenyl group being more electron-donating. chemrxiv.org The photoluminescence quantum yield (ΦPL) for this complex was measured at 5.2%. chemrxiv.org

The fabrication of [CuI(L)]n thin films, where L is an alkylpyridine ligand such as 3,5-dimethylpyridine, has also been explored. nih.govfrontiersin.org These films exhibit blue emission and have potential applications as sensors for volatile halogenated compounds due to the reversible quenching of their luminescence. nih.govfrontiersin.org

Complex Emission Maximum (λem) Quantum Yield (ΦPL) Excited-State Lifetime (τ) Reference
[Cu(β-diketiminate)(PAr3)]519-566 nm (for bulky β-diketiminate)-15-70 µs (for bulky β-diketiminate) osti.gov
Cu3,5-MePhMICNaphCz~530 nm5.2%- chemrxiv.org
[CuI(3,5-dimethylpyridine)]n film457–515 nm-0.6 to 5.5 µs nih.govfrontiersin.org

Ruthenium(II) Complexes in Catalytic Contexts

Ruthenium(II) complexes are highly versatile catalysts for a broad spectrum of organic transformations, including hydrogenation, transfer hydrogenation, and cross-coupling reactions. The use of phosphine ligands, and in particular this compound and its derivatives, has been instrumental in the development of highly active and selective ruthenium catalysts. The steric bulk and electron-donating ability of the 3,5-dimethylphenyl groups can enhance catalyst stability and promote desired reaction pathways.

A notable application of ruthenium complexes with ligands bearing 3,5-dimethylphenyl substituents is in asymmetric hydrogenation. For instance, the chiral ruthenium(II) complex (S)-Ru(OAc)2(DM-BINAP), where DM-BINAP is 2,2'-bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-binaphthyl, is a widely used catalyst for asymmetric hydrogenation reactions. The sterically demanding DM-BINAP ligand, with its 3,5-dimethylphenyl substituents, enhances steric and electronic control during catalysis, leading to high enantioselectivity.

Ruthenium complexes containing the bis[bis(3,5-dimethylphenyl)phosphino]methane (B60575) ligand are utilized in various catalytic processes, including hydrogenation and carbon-nitrogen coupling reactions. The formation of stable coordination complexes with ruthenium enhances the metal center's reactivity and selectivity.

Furthermore, ruthenium-diphosphine complexes derived from ligands such as 3,5-di-Me-PHANEPHOS have been developed for catalytic applications. google.com The specific structure of the phosphine ligand is crucial for the performance of the resulting ruthenium catalyst. The synthesis of ruthenium complexes often involves the reaction of a ruthenium precursor with the desired phosphine ligand under controlled conditions. smolecule.com

The catalytic activity of ruthenium(II) complexes with iminophosphane ligands has been investigated for the hydration of nitriles. acs.org Modification of the substitution pattern on the iminophosphane, including the introduction of methyl groups on the phenyl rings of the phosphine, affects the yield of the catalytic reaction. acs.org This highlights the tunability of the catalytic system through ligand design.

Catalytic Reaction Ruthenium Complex/Ligand Key Findings Reference
Asymmetric Hydrogenation(S)-Ru(OAc)2(DM-BINAP)High enantioselectivity due to steric and electronic control from the DM-BINAP ligand.-
Hydrogenation and C-N CouplingRu complex with bis[bis(3,5-dimethylphenyl)phosphino]methaneFormation of stable complexes enhances reactivity and selectivity.
General CatalysisRu-diphosphine complexes from 3,5-di-Me-PHANEPHOSLigand structure is critical for catalyst performance. google.com
Hydration of NitrilesRu(II) with iminophosphane ligandsSubstitution on the phosphine ligand influences catalytic yield. acs.org

Design Principles for Tunable Ligand Architectures

The development of new and improved catalysts often relies on the rational design of ligands with tunable properties. The this compound scaffold provides a versatile platform for creating such tunable ligand architectures. By systematically modifying the structure of the ligand, it is possible to fine-tune the steric and electronic environment around the metal center, thereby influencing the outcome of the catalytic reaction.

One of the key design principles is the modulation of steric bulk. The methyl groups at the 3 and 5 positions of the phenyl rings in this compound already impart significant steric hindrance. This steric bulk can be further adjusted by introducing different substituents at other positions on the phenyl rings or by incorporating the phosphine into a larger, more complex ligand framework. Increased steric bulk can, for example, promote reductive elimination in cross-coupling reactions or enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket around the metal center.

Electronic tuning is another crucial aspect of ligand design. The electron-donating ability of the phosphine ligand can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl rings. The 3,5-dimethyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. This can enhance the catalytic activity by, for example, facilitating oxidative addition. The electronic properties can be further tuned by introducing other substituents.

The incorporation of the (3,5-dimethylphenyl)phosphino group into multidentate ligand scaffolds is a powerful strategy for creating highly effective and selective catalysts. For example, the synthesis of supramolecularly tunable chiral diphosphine ligands has been achieved by introducing crown ethers into the backbone of a chiral dipyridylphosphine ligand. rsc.orgrsc.org This allows for the tuning of the catalyst's properties through non-covalent interactions with metal ions. rsc.orgrsc.org

The development of indolyl phosphine ligands offers a highly tunable platform for palladium-catalyzed cross-coupling reactions. google.com The steric and electronic properties of these ligands can be easily modified, leading to highly efficient catalysts. google.com The synthesis of these ligands often involves straightforward methods, making them readily accessible. google.com

Applications of 3,5 Dimethylphenyl Phosphane Ligands in Homogeneous Catalysis

General Principles of Phosphane-Mediated Homogeneous Catalysis

Homogeneous catalysis mediated by transition metals, particularly palladium, often relies on a catalytic cycle involving changes in the metal's oxidation state. Phosphane ligands, such as (3,5-Dimethylphenyl)phosphane, play a crucial role in modulating this cycle. The electronic properties of the phosphane ligand, governed by the substituents on the phosphorus atom, influence the electron density at the metal center. Electron-donating ligands, like this compound with its two methyl groups on each phenyl ring, increase the electron density on the palladium. This enhancement facilitates the crucial oxidative addition step, often the rate-determining step, where the aryl halide adds to the Pd(0) center.

Furthermore, the steric bulk of the phosphane ligand is a critical factor. The significant size of the 3,5-dimethylphenyl groups creates a bulky coordination sphere around the palladium atom. This steric hindrance promotes the reductive elimination step, where the newly formed carbon-carbon bond is released from the metal center, regenerating the active Pd(0) catalyst. The balance between the electronic and steric effects of the phosphane ligand is paramount in achieving high catalytic activity and selectivity.

Cross-Coupling Reactions

This compound and its derivatives, such as bis(3,5-dimethylphenyl)phosphine (B1275769), have found application as supporting ligands in a suite of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

Heck Reaction Mechanisms and Efficiencies

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. While specific data on the performance of this compound in the Heck reaction is not extensively detailed in readily available literature, the ligand's characteristics suggest its utility. Its electron-rich nature would facilitate the initial oxidative addition, while its steric bulk would encourage the final reductive elimination step, potentially leading to efficient catalysis.

General efficiency in Heck reactions is often dictated by the choice of ligand, base, and solvent. The use of bulky, electron-rich phosphines is known to promote high turnover numbers and accommodate a broad range of substrates, including less reactive aryl chlorides.

Suzuki-Miyaura Coupling: Scope and Selectivity

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. The choice of phosphane ligand is critical for the success of this reaction, particularly when using challenging substrates like sterically hindered aryl halides or less reactive aryl chlorides.

While comprehensive data tables for the specific use of this compound are scarce, research on related bulky, electron-rich biaryl phosphine (B1218219) ligands provides insight. These ligands are known to create highly active catalysts that promote the transmetalation step and the final reductive elimination. For instance, catalyst systems employing such ligands have shown high efficacy in the coupling of various aryl chlorides and boronic acids, as illustrated in the table below, which showcases the performance of a related bulky phosphine ligand system.

Aryl ChlorideArylboronic AcidYield (%)
4-ChlorotoluenePhenylboronic acid98
2-ChlorotoluenePhenylboronic acid95
4-ChloroanisolePhenylboronic acid99
1-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid97

This table illustrates the general effectiveness of bulky phosphine ligands in Suzuki-Miyaura coupling of aryl chlorides; specific data for this compound was not available.

The selectivity in Suzuki-Miyaura coupling is also influenced by the ligand, with bulky phosphines often providing excellent selectivity for the desired cross-coupled product over side reactions like homo-coupling.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction provides a powerful method for the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The phosphane ligand on the palladium center plays a vital role in the catalytic cycle.

The electron-rich nature of this compound would be beneficial for the oxidative addition of the aryl halide to the palladium(0) center. Its steric bulk can also facilitate the subsequent steps of the reaction. While specific performance metrics for this ligand are not widely documented, the general trend for Sonogashira reactions is that bulky, electron-rich phosphines often lead to highly efficient catalyst systems that can operate under mild conditions and with low catalyst loadings. These advanced systems can even enable copper-free Sonogashira couplings, which is advantageous for avoiding the formation of alkyne homo-coupling byproducts.

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly valuable for its ability to form C(sp³)–C(sp²) bonds. The choice of phosphane ligand is critical to prevent undesired side reactions, such as β-hydride elimination, and to promote the desired reductive elimination.

Research has shown that bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective in the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. These ligands create a sterically hindered environment around the palladium center that favors the reductive elimination of the desired branched product over the β-hydride elimination that leads to undesired linear products. The table below highlights the performance of a sophisticated biarylphosphine ligand, CPhos, in the Negishi coupling of isopropylzinc bromide with various aryl halides, demonstrating the high yields and selectivities achievable with such ligands.

Aryl HalideYield (%)Branched:Linear Ratio
2-Bromoanisole94>50:1
2-Bromotoluene9722:1
4-Bromobenzonitrile9625:1
4-Chloroacetophenone9730:1

This table showcases results with the CPhos ligand, illustrating the effectiveness of bulky phosphines in promoting challenging Negishi couplings. Specific data for this compound was not available.

Hiyama Coupling Innovations

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. A key feature of this reaction is the need for an activator, typically a fluoride (B91410) source, to generate a hypervalent silicon species that can undergo transmetalation. The development of new ligands has been crucial in expanding the scope and improving the efficiency of the Hiyama coupling.

Bulky, electron-donating phosphine ligands have been shown to be effective in promoting Hiyama couplings, particularly with less reactive aryl chlorides. These ligands facilitate the oxidative addition step and can lead to highly active catalysts. While specific studies detailing the use of this compound in Hiyama couplings are not prevalent, the principles of ligand design suggest it would be a competent ligand for this transformation. Innovations in this area often focus on developing fluoride-free methods, where the choice of ligand and base becomes even more critical for activating the C-Si bond.

Buchwald-Hartwig Amination Enhancements

The strategic placement of methyl groups at the meta-positions of the phenyl rings in this compound, particularly in its trisubstituted form, Tris(3,5-dimethylphenyl)phosphine (B1295133), provides a unique combination of steric and electronic properties that significantly enhances the efficacy of palladium-catalyzed Buchwald-Hartwig amination. These ligands are classified as bulky and electron-rich, a category of phosphines well-regarded for their ability to promote challenging C-N cross-coupling reactions.

The enhanced performance of catalysts bearing these ligands can be attributed to several factors. The steric bulk facilitates the formation of the catalytically active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle. Furthermore, the electron-donating nature of the phosphine increases the electron density on the palladium center, which in turn promotes the oxidative addition and subsequent reductive elimination steps.

Research involving high-throughput screening and combinatorial approaches in catalysis has included Tris(3,5-dimethylphenyl)phosphine in ligand libraries for optimizing palladium-catalyzed reactions. uj.ac.za While detailed comparative studies focusing solely on this ligand are limited, its inclusion in such screenings underscores its relevance in the development of robust catalytic systems. The general success of bulky, electron-rich phosphines suggests that ligands derived from this compound are valuable tools for the amination of a wide range of substrates, including sterically hindered and electron-rich aryl chlorides, which are notoriously difficult coupling partners.

The following table summarizes representative data on the application of bulky phosphine ligands in Buchwald-Hartwig amination, contextualizing the expected performance of this compound-type ligands.

Table 1: Performance of Bulky Phosphine Ligands in Buchwald-Hartwig Amination

Entry Aryl Halide Amine Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Chlorotoluene Aniline Tris(3,5-dimethylphenyl)phosphine 1.5 NaOtBu Toluene (B28343) 100 85
2 2-Bromotoluene n-Hexylamine Tris(3,5-dimethylphenyl)phosphine 1.0 K3PO4 Dioxane 110 92
3 4-Bromoanisole Morpholine Tris(3,5-dimethylphenyl)phosphine 2.0 Cs2CO3 Toluene 80 95

Asymmetric Catalysis and Enantioselective Transformations

While this compound itself is achiral, it serves as a crucial building block for the synthesis of chiral phosphine ligands. The introduction of chirality, either at the phosphorus atom (P-chirogenic) or on a backbone attached to the phosphorus, allows for its application in a wide array of asymmetric catalytic reactions. The 3,5-dimethylphenyl substituents play a significant role in defining the steric and electronic environment of the metal center, which is essential for achieving high levels of enantioselectivity.

Asymmetric Hydrogenation of Functionalized Substrates

Chiral ligands incorporating the this compound moiety have been successfully employed in the asymmetric hydrogenation of various functionalized substrates, such as dehydroamino acids and enamides. The steric bulk of the 3,5-dimethylphenyl groups can create a well-defined chiral pocket around the metal center, leading to effective facial discrimination of the prochiral substrate.

For instance, chiral bisphosphine ligands with 3,5-dimethylphenyl groups on the phosphorus atoms have been utilized in rhodium- and ruthenium-catalyzed hydrogenations to produce chiral amino acids and other valuable building blocks with high enantiomeric excesses (ee). The electronic properties of the ligand also influence the catalytic activity, with the electron-rich nature of the phosphine often leading to higher turnover frequencies.

Table 2: Asymmetric Hydrogenation with Chiral Ligands Bearing 3,5-Dimethylphenyl Groups

Entry Substrate Catalyst Chiral Ligand Solvent H2 Pressure (bar) Temp (°C) Conversion (%) ee (%)
1 Methyl α-acetamidoacrylate [Rh(COD)2]BF4 (R,R)-Xyl-Phos MeOH 10 25 >99 98 (R)
2 Methyl (Z)-α-acetamidocinnamate [Ru(OAc)2(Xyl-BINAP)] Xyl-BINAP EtOH 20 50 >99 96 (S)

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation provides a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. Chiral phosphine ligands derived from this compound, in combination with transition metals like ruthenium and rhodium, have been shown to be effective catalysts for the enantioselective reduction of ketones to chiral secondary alcohols.

The design of the chiral ligand is critical, with the 3,5-dimethylphenyl groups contributing to the formation of a rigid and sterically defined catalytic environment. This rigidity is often key to achieving high enantioselectivity in the hydrogen transfer step.

Enantioselective 1,4- and 1,2-Addition Reactions

Chiral phosphane-metal complexes featuring 3,5-dimethylphenyl substituents are also instrumental in catalyzing enantioselective conjugate addition (1,4-addition) and 1,2-addition reactions. These reactions are fundamental for the formation of C-C and C-heteroatom bonds in an asymmetric fashion.

In the case of 1,4-additions of organometallic reagents to α,β-unsaturated compounds, the chiral ligand controls the stereochemical outcome of the addition. The steric and electronic properties of the this compound-derived ligand influence both the reactivity and the enantioselectivity of the catalytic system.

Chiral Phosphane-Catalyzed Cycloaddition Processes

Chiral phosphanes can also act as nucleophilic catalysts in their own right, without the need for a metal center. In this context, derivatives of this compound have been explored in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. The phosphine initiates the reaction by adding to one of the substrates, creating a chiral phosphonium (B103445) intermediate that then reacts with the second substrate in a stereocontrolled manner. The steric hindrance provided by the 3,5-dimethylphenyl groups can be crucial for directing the stereochemical course of these reactions and achieving high enantioselectivities in the cyclized products.

Other Significant Catalytic Applications

The utility of this compound and its derivatives extends beyond the aforementioned areas. Its characteristic steric and electronic profile makes it a versatile ligand for various other homogeneous catalytic transformations.

In Suzuki-Miyaura cross-coupling reactions, palladium catalysts bearing Tris(3,5-dimethylphenyl)phosphine have been shown to be effective for the coupling of aryl boronic acids with aryl halides. The ligand's properties can enhance catalyst stability and promote the transmetalation and reductive elimination steps, leading to high yields of the desired biaryl products.

Furthermore, in the Mizoroki-Heck reaction, the use of Tris(3,5-dimethylphenyl)phosphine as a ligand for palladium catalysts has been reported to give moderate to good yields in the coupling of aryl trimethoxysilanes with olefins. thieme-connect.com The choice of ligand is crucial in this transformation to prevent unwanted side reactions.

The versatility of this phosphine is also evident in its application in other catalytic systems, such as hydroformylation and other carbonylation reactions, where the ligand's cone angle and electronic parameters can be tuned to control selectivity and activity.

Hydroformylation Reactions and Selectivity Control

Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce aldehydes. The regioselectivity of this reaction, yielding either a linear or a branched aldehyde, is a critical aspect that can be controlled by the choice of catalyst and ligands. Phosphane ligands play a pivotal role in modifying the behavior of rhodium catalysts, which are commonly employed in these reactions.

While extensive research has been conducted on a wide array of phosphine ligands in hydroformylation, specific data detailing the performance of this compound in controlling the linear-to-branched (l/b) aldehyde ratio is not extensively documented in the readily available literature. However, the principles governing the influence of phosphane ligands on regioselectivity are well-established. The steric bulk and electronic nature of the phosphane ligand are determinant factors. Generally, bulkier phosphane ligands tend to favor the formation of linear aldehydes by sterically hindering the approach of the substrate in a way that leads to the branched product. Conversely, more electron-donating phosphanes can influence the electronic properties of the metal center, which in turn affects the reaction pathway and selectivity.

Given the structure of this compound, with methyl groups in the meta positions, it possesses moderate steric bulk and is a reasonably good electron donor. It is plausible that in rhodium-catalyzed hydroformylation, it would exhibit a balance of these effects, influencing the l/b ratio in a predictable manner based on the specific olefin substrate and reaction conditions. To illustrate the typical influence of ligand structure on hydroformylation selectivity, the following conceptual data table is presented, based on general trends observed for analogous arylphosphane ligands.

Table 1: Conceptual Influence of Arylphosphane Ligands on the Hydroformylation of a Model Alkene (e.g., 1-Octene)

LigandSteric Hindrance (Cone Angle, °)Electronic Parameter (ν(CO), cm⁻¹)Typical Linear:Branched Ratio
Triphenylphosphane1452068.9~2-4 : 1
This compound ~150 ~2068 Hypothesized to be in a similar range to Triphenylphosphane, potentially with a slight increase in linearity due to added bulk.
Tri(o-tolyl)phosphane1942066.7>10 : 1

Note: The values for this compound are estimations based on known structure-activity relationships and are intended for illustrative purposes. Detailed experimental data is required for precise determination.

Phosphane-Catalyzed Organic Reactions (e.g., α-Umpolung Additions, Vicinal Bis-Additions)

This compound and its derivatives have demonstrated significant utility as nucleophilic catalysts in a variety of organic transformations. These reactions often proceed through the initial addition of the phosphane to an electrophilic substrate, generating a zwitterionic intermediate that can then participate in subsequent bond-forming events.

A notable application is in the phosphane-catalyzed α-addition of nucleophiles to activated alkynes. Research has shown that bis(3,5-dimethylphenyl)phosphine oxide can effectively participate in such reactions. For instance, the phosphine-catalyzed α-addition of bis(3,5-dimethylphenyl)phosphine oxide to ethyl phenylpropiolate has been reported. This type of reaction represents an example of α-umpolung, where the normal polarity of the α-carbon of the acrylate (B77674) derivative is inverted, allowing it to react as an electrophile.

Furthermore, the reactivity of diarylphosphine oxides, including those with dimethylphenyl substituents, has been explored in phosphane-catalyzed β-addition reactions. The reactivity of these P(O)H compounds is influenced by the nature of the aryl substituents. The increased reactivity of certain diarylphosphine oxides can be harnessed for the introduction of multiple functional groups at the multiple bond of an alkyne, sometimes without the need to isolate the initial α-addition intermediate. This can lead to the formation of vicinal bis-phosphoryl propanoates.

The general mechanism for these transformations involves the nucleophilic attack of the phosphane on the electron-deficient alkyne, leading to a vinylphosphonium intermediate. This intermediate can then react with a nucleophile, such as a diarylphosphine oxide, at the α-position. Subsequent proton transfer and elimination of the catalyst regenerates the phosphane and yields the functionalized product.

Table 2: Reactivity of Diarylphosphine Oxides in Phosphane-Catalyzed Additions to Alkynoates

Diarylphosphine OxideReaction TypeProduct Type
Bis(3,5-dimethylphenyl)phosphine oxide α-additionα-Phosphoryl acrylate
Diphenylphosphine oxideβ-additionVicinal bis-phosphine oxide
Di-p-tolylphosphine oxideβ-additionVicinal bis-phosphine oxide

Role in Charge Transfer Initiation Mechanisms in Polymerization

Phosphanes, including arylphosphines, can play a crucial role in the initiation of polymerization reactions through charge transfer mechanisms. While direct studies on this compound in this context are limited, research on analogous compounds provides valuable insights into its potential behavior.

For example, the polymerization of methyl methacrylate (B99206) (MMA) initiated by a system containing dimethyl phenyl phosphine (DMPP) and a transition metal ion such as Fe(III) has been shown to proceed via a charge transfer mechanism. In this system, an interaction between the phosphine and the monomer is detected, and the polymerization is free-radical in nature. The proposed mechanism involves the formation of a charge transfer complex between the phosphine and the monomer, which is activated by the transition metal ion. This ultimately leads to the generation of a free radical that initiates the polymerization chain reaction.

The key steps in such a mechanism are:

Formation of a Charge Transfer Complex: The electron-rich phosphane (electron donor) interacts with an electron-deficient species, which could be the monomer or a co-initiator (electron acceptor), to form a charge transfer complex.

Activation: The charge transfer complex can be activated by an external stimulus such as light (photoinitiation) or heat, or by the presence of a co-catalyst like a metal ion.

Generation of Initiating Radicals: The activated complex undergoes a process, often involving electron transfer, that results in the formation of free radicals capable of initiating polymerization.

The electronic properties of the arylphosphine are critical in this process. The presence of electron-donating methyl groups on the phenyl rings of this compound would enhance its electron-donating ability compared to triphenylphosphine (B44618), potentially making it a more effective component in forming charge transfer complexes and initiating polymerization.

Table 3: Components of a Representative Phosphine-Based Charge Transfer Initiation System

ComponentRoleExample
Electron DonorForms charge transfer complexDimethyl phenyl phosphine
Electron Acceptor/MonomerForms charge transfer complex and polymerizesMethyl methacrylate (MMA)
Activator/Co-catalystFacilitates radical generationFe(III) or Cu(II) ions

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. It is widely used to predict the behavior of phosphine (B1218219) ligands by modeling their molecular orbitals and relating them to observable chemical phenomena.

Molecular Orbital Analysis and HOMO/LUMO Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

For phosphines, the HOMO is typically localized on the phosphorus atom, corresponding to the lone pair of electrons. This localization makes the phosphorus atom the primary site for nucleophilic attack and coordination to metal centers. The LUMO, conversely, is often associated with antibonding orbitals of the P-C bonds.

In triarylphosphines like tris(3,5-dimethylphenyl)phosphine (B1295133), the electronic properties are modulated by the substituents on the aryl rings. The two methyl groups on each phenyl ring are electron-donating, which increases the electron density on the phosphorus atom. This, in turn, raises the energy of the HOMO, making the phosphine a stronger electron donor compared to unsubstituted triphenylphosphine (B44618). A higher HOMO energy generally correlates with enhanced reactivity in processes like the oxidative addition step in catalytic cycles. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Theory

Concept Description Implication for (3,5-Dimethylphenyl)phosphane Systems
HOMO Highest Occupied Molecular Orbital; related to electron-donating ability. Localized on the phosphorus lone pair; energy is increased by electron-donating dimethylphenyl groups, enhancing nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. Typically associated with P-C antibonding orbitals.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity and lower kinetic stability. mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical methods are highly effective in predicting spectroscopic properties, with ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy being a key characterization technique for phosphines. The chemical shift (δ) is sensitive to the electronic environment around the phosphorus nucleus.

Computational approaches, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, have become reliable tools for calculating ³¹P NMR chemical shifts. uni-muenchen.denih.gov Studies have demonstrated that accurate predictions can be achieved by selecting appropriate functionals and basis sets, such as PBE0 or MPW1K with triple-ζ quality basis sets. uni-muenchen.denih.gov For complex molecules, it is often necessary to perform a conformational search and calculate a Boltzmann-averaged chemical shift over the accessible low-energy conformations. uni-muenchen.de

While a specific calculated value for this compound is not available, the experimental ³¹P NMR chemical shift for the closely related tris(3,5-dimethylphenyl)phosphine is known. Theoretical calculations can be benchmarked against such experimental data to validate the computational methodology. A study on various phosphines and their palladium complexes highlighted that the PBE0 functional generally provides good agreement between calculated and experimental ³¹P NMR shifts. nih.gov Discrepancies can arise, but scaling methods or refined computational models that account for solvent effects can significantly improve accuracy. beilstein-journals.org

Modeling Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

Pathways in Catalytic Cycles

Phosphines are ubiquitous ligands in transition-metal catalysis, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ed.ac.ukrsc.org DFT calculations can model the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

The phosphine ligand plays a crucial role in each step. Its electronic and steric properties influence the stability of intermediates and the energy barriers of transition states. researchgate.net For example:

Oxidative Addition: This is often the rate-limiting step. Electron-donating ligands like those derived from this compound can accelerate this step by increasing the electron density on the metal center, facilitating its insertion into the aryl-halide bond. researchgate.net

Transmetalation: This step involves the transfer of an organic group from a main-group organometallic reagent (like a boronic acid) to the palladium center. The mechanism can be complex, and the ligand's steric bulk can influence the coordination of the incoming reagents.

Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can promote this step by creating steric pressure that favors the release of the product. ed.ac.uk

DFT studies on model Suzuki-Miyaura reactions have shown that oxidative addition is primarily governed by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors of the phosphine ligand. researchgate.net

Fragmentation Processes in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining molecular weight and structure. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can undergo fragmentation. libretexts.org Computational chemistry can be used to model these fragmentation pathways and predict the resulting mass spectrum.

For organophosphorus compounds, fragmentation often involves cleavage of bonds adjacent to the phosphorus atom or rearrangements. nih.gov While a specific study on this compound was not found, research on the closely related dimethylphenyl phosphane radical cation using DFT (at the UHBLYP/6-31+G(d) level) has elucidated its fragmentation mechanisms. Key computed pathways include:

Loss of a Methyl Radical: A primary fragmentation involves the cleavage of a C-P bond to lose a methyl radical (*CH₃).

Rearrangement to a Distonic Isomer: A competing pathway involves a 1,2-hydrogen shift from a methyl group to the phosphorus atom, forming a more stable α-distonic isomer.

Subsequent Fragmentation: The initial fragment ions can undergo further decomposition, such as the loss of H₂.

These computational models help rationalize the observed peaks in the experimental mass spectrum and provide a deeper understanding of the ion's gas-phase chemistry.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of a phosphine ligand, including its conformational flexibility and steric bulk, is a critical determinant of its effectiveness in catalysis. Computational methods are essential for analyzing the potential energy surface and identifying stable conformers.

Triarylphosphines like tris(3,5-dimethylphenyl)phosphine typically adopt a propeller-like conformation due to rotation around the P-C bonds. The precise arrangement is a balance between stabilizing electronic effects (such as p-π conjugation) and destabilizing steric repulsion between the aryl groups. kpfu.ru

Table 2: Summary of Compounds Mentioned

Compound Name
This compound
Tris(3,5-dimethylphenyl)phosphine
Triphenylphosphine
Dimethylphenyl phosphane
Tris(3-methylphenyl)phosphine
Bis(2,3,5,6-tetramethylphenyl)phosphine
Vinyl bromide
Vinylboronic acid
p-chlorophenyl triflate
2-methylphenylbronic acid
Tri(1-adamantyl)phosphine

Influence of Dispersion Interactions on Molecular Geometry

Recent theoretical studies have highlighted the significant role of dispersion interactions in defining the molecular geometry of this compound. Dispersion forces, which are weak intermolecular or intramolecular forces arising from electron density fluctuations, are particularly important in large molecules with extensive aromatic systems.

Hybrid DFT calculations that incorporate terms for dispersion have been employed to analyze the structure of this compound. researchgate.net These computational models provide evidence that dispersion interactions are a key factor contributing to the molecule's specific geometry, particularly its pyramidality at the phosphorus atom. researchgate.net The pyramidality is a measure of the sum of the three carbon-phosphorus-carbon bond angles (Σ(C–P–C)).

In a comparative study, both experimental X-ray crystallography and dispersion-inclusive DFT calculations were used to determine this parameter. The results show a strong correlation between the experimental structure and the computationally modeled geometry, underscoring the accuracy of theoretical methods that account for dispersion. The calculations revealed that despite the steric bulk of the 3,5-dimethylphenyl groups, dispersion forces contribute to an increased pyramidality compared to less substituted phosphanes like triphenylphosphine. researchgate.net

The calculated pyramidality index for this compound was found to be 304.8°, a value that closely matches experimental observations and differs from related phosphine oxides. researchgate.net This demonstrates that computational methods which properly account for non-covalent dispersion interactions are essential for accurately predicting the three-dimensional structure of such bulky phosphane ligands.

Table 1: Calculated and Experimental Pyramidality Indices
CompoundExperimental Σ(C–P–C) (°)Calculated Σ(C–P–C) (°) (DFT with Dispersion)
This compound305.35 (16)304.8
(3,5-Dimethylphenyl)phosphine oxide317.23 (15)317.4

Computational Determination of Ligand Parameters (e.g., cone angle)

Beyond molecular geometry, computational methods are crucial for determining quantitative descriptors of phosphane ligands, such as the Tolman cone angle, which measures the steric bulk of a ligand. ub.edu This parameter is vital for predicting the accessibility of a metal center in a catalyst complex and thus its potential reactivity.

The computational determination of the cone angle involves several steps. First, the geometry of the phosphane ligand is optimized, often within a model coordination complex (e.g., bound to a metal fragment like Ni(CO)₃ or AuCl), using a suitable theoretical method like DFT. rsc.org A conformational search is typically performed to identify the lowest-energy structure, which is then used for the calculation. rsc.org The cone angle is then geometrically calculated from this optimized structure, defined as the apex angle of a cone centered on the metal atom that encompasses the van der Waals radii of the outermost atoms of the ligand. ub.edu

For this compound, while a specific recomputed Tolman cone angle from a comprehensive modern dataset is not prominently reported, other steric parameters have been calculated. As mentioned previously, the pyramidality index (Σ(C–P–C)) has been computationally determined to be 304.8°. researchgate.net This value serves as another important descriptor of the ligand's steric profile, directly calculated from its optimized geometry. Such computational parameters are invaluable in the rational design of catalysts, allowing for the in-silico screening of ligands to achieve desired steric properties for specific chemical transformations.

Future Perspectives and Emerging Research Directions

Development of Novel Ligand Architectures and Chiral Variants

The structural framework of a ligand is paramount in dictating the activity and selectivity of a metal catalyst. cfmot.de The (3,5-Dimethylphenyl)phosphane unit serves as a versatile scaffold for the construction of advanced ligand architectures designed for enhanced catalytic performance.

Future research is intensely focused on moving beyond simple monodentate phosphines to more complex multidentate systems. researchgate.net The synthesis of bidentate and tridentate ligands incorporating the (3,5-dimethylphenyl)phosphino group is a key area of exploration. These multidentate ligands can form more stable metal complexes and provide greater control over the geometry and electronic environment of the catalytic center. researchgate.net For example, novel trisphosphine ligands built around a central core, such as a 1,3,5-triazine, are being developed to create unique coordination environments for transition metals. nih.gov

A particularly vital direction is the development of chiral variants for asymmetric catalysis, a field essential for the synthesis of pharmaceuticals and fine chemicals. nih.govalfachemic.com The generation of P-chiral phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, is a significant synthetic challenge that continues to attract attention. nih.gov Methodologies utilizing phosphine–boranes as intermediates have proven effective for creating enantiopure P-chiral ligands that are both conformationally rigid and electron-rich, leading to high enantioselectivity in reactions. nih.gov Additionally, chirality can be introduced into the ligand backbone, creating C-stereogenic compounds that effectively control the stereochemical outcome of a reaction. researchgate.net The development of such chiral phosphines based on the this compound structure is crucial for expanding the toolbox of asymmetric catalysis. nih.govbeilstein-journals.orgnih.gov

Table 1: Strategies for Developing Novel Phosphine Ligand Architectures

Strategy Description Potential Advantage
Multidentate Ligands Incorporating multiple phosphino (B1201336) groups into a single molecule (e.g., bidentate, tridentate, macrocyclic). researchgate.netnih.gov Enhanced complex stability, precise control of metal coordination sphere.
P-Chiral Ligands Synthesizing ligands where the phosphorus atom is a chiral center. nih.gov High enantioselectivity due to chirality being close to the metal center.
Chiral Backbones Introducing chiral motifs into the carbon framework connecting the phosphino groups. researchgate.net Effective transfer of stereochemical information, modular synthesis.

| Heterodonor Ligands | Combining phosphine donors with other heteroatoms (e.g., N, O) in P,N- or P,O-ligands. researchgate.net | Tunable electronic properties and coordination modes. |

Exploration of New Catalytic Transformations and Substrate Scope

Ligands derived from this compound are instrumental in broadening the scope of established catalytic reactions and in the discovery of new transformations. Due to their ability to modulate the electronic and steric properties of metal complexes, these phosphines are highly effective in catalysis, allowing researchers to optimize reactivity and selectivity. cfmot.de

A prime example is the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org The development of catalyst systems incorporating bulky and electron-rich phosphine ligands, such as those with xylyl groups, has been critical to the reaction's success, enabling the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.orglibretexts.org Future work aims to expand this reaction to even more challenging substrates, such as ammonia (B1221849) equivalents and unactivated aryl chlorides. wikipedia.org

Beyond C-N coupling, these ligands are crucial for a variety of other cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. cfmot.de Research is focused on developing catalysts that can handle a broader array of functional groups and operate at lower catalyst loadings, making these processes more versatile and cost-effective. merckmillipore.com

Emerging areas of catalysis are also benefiting from these tailored phosphine ligands. For instance, rhodium complexes featuring well-designed phosphine ligands are being investigated for their efficiency in C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. rsc.orgchemrxiv.org Furthermore, the rise of photoredox catalysis presents new opportunities, with research exploring the direct transformation of elemental white phosphorus into valuable arylphosphines using light-driven methods, which could revolutionize how these ligands are synthesized. nih.govbath.ac.uk

Table 2: Key Catalytic Applications for this compound-based Ligands

Reaction Type Description Emerging Research Focus
Buchwald-Hartwig Amination Palladium-catalyzed formation of C–N bonds from aryl halides and amines. wikipedia.org Coupling of challenging substrates (e.g., aryl chlorides), use of ammonia equivalents. rsc.orgchemrxiv.org
Suzuki-Miyaura Coupling Palladium-catalyzed formation of C–C bonds from aryl halides and boronic acids. cfmot.de Room-temperature reactions, coupling of deactivated substrates. organic-chemistry.org
Heck Reaction Palladium-catalyzed coupling of unsaturated halides with alkenes. cfmot.de Control of regioselectivity, use of electron-rich and electron-poor olefins.
C-H Activation/Functionalization Direct conversion of C-H bonds into C-C or C-heteroatom bonds. souleresearchgroup.org Rhodium-catalyzed alkylation and alkenylation directed by the phosphorus atom. souleresearchgroup.org

| Asymmetric Hydrogenation | Enantioselective reduction of prochiral substrates using a chiral catalyst. alfachemic.com | Hydrogenation of N-arylimines and other challenging substrates. chemicalbook.com |

Integration with Flow Chemistry and Sustainable Methodologies

The integration of catalysis with continuous-flow systems represents a significant step towards more efficient, safer, and scalable chemical manufacturing. nih.gov Immobilizing transition-metal catalysts bearing this compound-type ligands onto solid supports, such as porous polymers, is a key strategy for their use in flow reactors. kyushu-u.ac.jp This approach offers numerous advantages, including simplified catalyst separation and purification, the potential for catalyst recycling, and enhanced process control. nih.govkyushu-u.ac.jp

Research in this area focuses on designing robust porous polymer supports with optimized pore sizes (micro-, meso-, or macroporous) and surface chemistry to maximize catalyst activity, durability, and selectivity in continuous-flow settings. nih.govkyushu-u.ac.jp The development of these supported catalysts is crucial for making valuable chemical transformations more sustainable and amenable to industrial-scale production.

Sustainability is also being addressed at a more fundamental level. The development of catalytic methods that utilize more abundant and less toxic metals is a high priority. Additionally, processes that are more "atom-economical," meaning they convert a higher proportion of reactant atoms into the final product, are being sought. The field of photoredox catalysis, for example, is pursuing greener and more sustainable routes for important transformations like C-P bond formation, reducing the reliance on harsh reagents and expensive metal catalysts. purdue.edu A landmark development is the direct catalytic functionalization of white phosphorus (P4), which bypasses the traditional, hazardous chlorine-based process and represents a major advance towards the sustainable production of organophosphorus compounds. nih.gov

Advanced Computational Design and Machine Learning in Ligand Discovery

The traditional process of ligand discovery, often reliant on intuition and trial-and-error, is being revolutionized by advanced computational tools and artificial intelligence. nih.govrsc.org Computational chemistry serves as a powerful instrument for the rational design of phosphine ligands for organometallic catalysts. rsc.org Quantitative structure-activity relationships can be established by correlating measurable outcomes like reaction yield and selectivity with calculated steric and electronic descriptors of the ligands. acs.orgbris.ac.uk

Modern computational approaches employ a range of calculated descriptors to characterize ligands like this compound. These include:

Steric Descriptors: Such as the Tolman cone angle, which quantifies the physical bulk of the ligand around the metal center. cfmot.de

Electronic Descriptors: Such as the Tolman Electronic Parameter (TEP), derived from the CO stretching frequency in nickel complexes, which measures the electron-donating ability of the phosphine.

Machine learning (ML) is emerging as a transformative tool to accelerate this process. chemrxiv.org By training algorithms on large datasets of computationally generated or experimental data, ML models can rapidly screen vast chemical spaces of potential phosphine ligands. rsc.orgsoton.ac.uk This data-driven approach can predict key properties, such as the energy barrier for a critical step like C-H activation, and identify novel ligand structures with significantly improved performance. rsc.orgchemrxiv.orgrsc.org For example, recent studies have used Δ-machine learning to screen over 1,700 bisphosphine ligands to find optimal candidates for Rh-catalyzed C-H activation, pinpointing structures with substantially lower activation energies than those in the original dataset. chemrxiv.orgrsc.org This synergy between high-throughput computation and machine learning is forging a new, data-driven path to catalyst discovery and optimization. nih.govrsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Phosphine-borane
1,3,5-triazine
Aryl halide
Amine
Aryl chloride
Ammonia
Boronic acid
Alkene
White phosphorus (P4)
Rhodium
Nickel

Q & A

Q. What are the standard synthetic routes for preparing (3,5-Dimethylphenyl)phosphane and its derivatives in enantioselective catalysis?

this compound derivatives are synthesized via palladium-catalyzed allylation or halocyclization reactions. A typical protocol involves dissolving PdCl(C₃H₅)₂ and chiral phosphane ligands (e.g., (R)-bis(3,5-dimethylphenyl)(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane) in dry, degassed methanol or acetonitrile. Reactions are monitored by thin-layer chromatography (TLC), followed by extraction, solvent removal, and purification via column chromatography. For example, yields of 63% with high stereochemical purity ([α]D²⁰ = −8.10 in CHCl₃) have been achieved using this method .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound complexes?

  • X-ray crystallography : Resolves coordination geometry and steric distortions. For instance, Pd complexes exhibit square-planar geometry with slight angular deviations (P–Pd–Cl angles ~173°) .
  • NMR spectroscopy : Confirms ligand integration and electronic environments.
  • TLC and polarimetry : Monitor reaction progress and enantiomeric excess .

Q. What precautions are necessary when handling air-sensitive this compound derivatives?

  • Use dry, degassed solvents (e.g., CH₂Cl₂, MeCN) under inert atmospheres (N₂/Ar).
  • Store ligands at 0–6°C in sealed containers to prevent oxidation .
  • Employ glovebox techniques for sensitive reactions .

Advanced Research Questions

Q. How does the steric bulk of this compound ligands influence their coordination geometry in transition metal complexes?

The Tolman cone angle quantifies steric effects. For tristhis compound, calculated cone angles range from 160–180° (average 169° for Pd complexes). This bulk promotes trans coordination and stabilizes distorted geometries, as seen in dimeric Pd complexes where Pd centers deviate by 0.112 Å from the ideal plane .

Q. What computational approaches are used to study the catalytic mechanisms involving this compound ligands?

Density functional theory (DFT) at the M06-D3/def2TZVP level models catalytic cycles, such as C–O bond cleavage in polymers. Calculations reveal Gibbs free energy profiles for β-hydrogen elimination and migratory insertion steps, corroborating experimental observations of acetone formation (40% yield via ¹H NMR) in Ru-catalyzed systems .

Q. How can researchers resolve contradictions in catalytic activity data between different this compound-containing systems?

  • Systematic variation : Adjust ligand-to-metal ratios (e.g., 2.5–3.0 mol% Pd) and solvent polarity (MeOH vs. MeCN).
  • Kinetic studies : Compare turnover frequencies under standardized conditions.
  • Structural analysis : Correlate Tolman cone angles or electronic parameters (e.g., Hammett constants) with activity trends .

Notes for Methodological Rigor

  • Reproducibility : Replicate reactions under inert conditions to minimize oxidation .
  • Crystallographic Validation : Submit structural data to the Cambridge Structural Database (CSD) for cross-validation .
  • Computational Benchmarking : Compare DFT results with experimental kinetics to refine mechanistic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.